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Compound of Interest

Compound Name: Oxazole blue

Cat. No.: B15138482 Get Quote

These application notes provide detailed protocols for utilizing Oxazole blue in multiplex

fluorescence analysis, enabling researchers to simultaneously visualize dead or apoptotic cells

alongside other cellular components. The following sections offer guidance for both flow

cytometry and fluorescence microscopy applications, complete with quantitative data,

experimental procedures, and visual workflows.

Introduction to Oxazole Blue
Oxazole blue, also known as PO-PRO™-1, is a cell-impermeant nucleic acid stain with a high

affinity for DNA.[1] It is essentially non-fluorescent in its free form but exhibits a strong blue

fluorescence upon binding to nucleic acids inside cells with compromised plasma membranes.

[1] This property makes it an excellent probe for identifying dead or late-stage apoptotic cells.

Its distinct spectral properties allow for its combination with other fluorescent probes for

multiplex analyses.

Spectral Properties and Compatible Probes
Successful multiplexing relies on the selection of fluorescent probes with minimal spectral

overlap. Oxazole blue's excitation and emission maxima are in the blue region of the

spectrum, making it compatible with a range of green and red fluorescent probes.

Quantitative Data for Selected Fluorophores

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15138482?utm_src=pdf-interest
https://www.benchchem.com/product/b15138482?utm_src=pdf-body
https://www.benchchem.com/product/b15138482?utm_src=pdf-body
https://www.benchchem.com/product/b15138482?utm_src=pdf-body
https://biotium.com/product/oxazole-blue-1-mm-in-dmso/
https://biotium.com/product/oxazole-blue-1-mm-in-dmso/
https://www.benchchem.com/product/b15138482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorophor
e

Excitation
Max (nm)

Emission
Max (nm)

Quantum
Yield (Φ)

Molar
Extinction
Coefficient
(ε, cm⁻¹M⁻¹)

Application

Oxazole Blue

(PO-

PRO™-1)

434 457
Data not

available

Data not

available

Dead/Apoptot

ic Cell Stain

7-AAD 546 647
Data not

available

Data not

available

Dead/Necroti

c Cell Stain

MitoTracker

Green FM
490 516[2] ~0.36 ~65,000

Mitochondria

Stain

LysoTracker

Green DND-

26

504[1] 511[1] 0.97[3] 92,000[3]
Lysosome

Stain

ER-Tracker

Red
587[4] 615[4] ~0.5-0.9

~80,000-

100,000

Endoplasmic

Reticulum

Stain

Application Note 1: Flow Cytometry - Distinguishing
Live, Apoptotic, and Necrotic Cells
This protocol details the use of Oxazole blue (PO-PRO™-1) in combination with 7-

Aminoactinomycin D (7-AAD) for the simultaneous identification of live, apoptotic, and necrotic

cell populations by flow cytometry.[5]
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Cell Death Pathway and Membrane Permeability for Multiplex Flow Cytometry
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Caption: Workflow for distinguishing cell viability states using Oxazole blue and 7-AAD.

Experimental Protocol
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Cells of interest

Oxazole Blue (PO-PRO™-1), 1 mM in DMSO

7-Aminoactinomycin D (7-AAD), 1 mg/mL solution

Phosphate-buffered saline (PBS)

Flow cytometer with violet (405 nm) and blue (488 nm) lasers

Procedure:

Induce apoptosis in your cell line of interest using a desired method. Prepare a negative

control (untreated) and a positive control for necrosis (e.g., heat-shock).

Harvest the cells and wash them once with cold PBS.

Resuspend the cells to a concentration of approximately 1 x 10⁶ cells/mL in cold PBS.

To 1 mL of the cell suspension, add 2.5 µL of the 1 mM Oxazole Blue stock solution (final

concentration 2.5 µM).

To the same cell suspension, add 1 µL of the 1 mg/mL 7-AAD stock solution (final

concentration 1 µg/mL).[5]

Gently vortex the cells and incubate on ice for 30 minutes, protected from light.[5]

Analyze the stained cells immediately by flow cytometry.

Excite Oxazole Blue with the violet laser (405 nm) and collect emission using a 440 nm

bandpass filter.[5]

Excite 7-AAD with the blue laser (488 nm) and collect emission using a 670 nm bandpass

filter.[5]

Expected Results:

Live cells: Will show little to no fluorescence.
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Apoptotic cells: Will exhibit blue fluorescence from Oxazole Blue staining.[5]

Necrotic cells: Will show both blue fluorescence from Oxazole Blue and red fluorescence

from 7-AAD.[5]

Application Note 2: Fluorescence Microscopy -
Visualizing Dead Cells and Cellular Organelles
This section provides protocols for the co-staining of dead cells with Oxazole blue and specific

organelles using spectrally compatible fluorescent probes.

Experimental Workflow: Multiplex Staining for
Microscopy
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General Workflow for Multiplex Fluorescence Microscopy
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Caption: A generalized workflow for co-staining with Oxazole blue and organelle trackers.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b15138482?utm_src=pdf-body-img
https://www.benchchem.com/product/b15138482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2.1: Co-staining of Dead Cells and
Mitochondria
Objective: To visualize dead cells (blue) and mitochondria (green) in the same cell population.

Materials:

Cells cultured on coverslips

Oxazole Blue (PO-PRO™-1), 1 mM in DMSO

MitoTracker Green FM, 1 mM in DMSO[6]

Culture medium

PBS

4% Paraformaldehyde (optional, for fixation)

Fluorescence microscope with DAPI and FITC filter sets

Procedure:

Mitochondria Staining:

Dilute the MitoTracker Green FM stock solution to a final working concentration of 20-200

nM in serum-free medium.[7]

Remove the culture medium from the cells and add the MitoTracker Green FM working

solution.

Incubate for 15-30 minutes at 37°C.[8]

Wash the cells twice with pre-warmed PBS.

Dead Cell Staining:

Dilute the Oxazole Blue stock solution to a final working concentration of 1-5 µM in PBS.
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Add the Oxazole Blue working solution to the cells and incubate for 5-15 minutes at room

temperature, protected from light.

Wash the cells twice with PBS.

(Optional) Fixation:

Note: MitoTracker Green FM fluorescence is not well-retained after fixation. For live-cell

imaging, proceed directly to imaging. If fixation is required, some signal may be lost.

Incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Imaging:

Mount the coverslips on microscope slides.

Visualize Oxazole Blue using a DAPI filter set (Excitation: ~365 nm, Emission: ~445/50

nm).

Visualize MitoTracker Green FM using a FITC filter set (Excitation: ~480/40 nm, Emission:

~527/30 nm).

Protocol 2.2: Co-staining of Dead Cells and Lysosomes
Objective: To visualize dead cells (blue) and lysosomes (green) in the same cell population.

Materials:

Cells cultured on coverslips

Oxazole Blue (PO-PRO™-1), 1 mM in DMSO

LysoTracker Green DND-26, 1 mM in DMSO[5]

Culture medium

PBS
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4% Paraformaldehyde (optional, for fixation)

Fluorescence microscope with DAPI and FITC filter sets

Procedure:

Lysosome Staining:

Dilute the LysoTracker Green DND-26 stock solution to a final working concentration of

50-75 nM in pre-warmed culture medium.[5]

Replace the existing medium with the LysoTracker-containing medium.

Incubate for 30 minutes to 2 hours at 37°C.

Wash the cells twice with fresh medium.

Dead Cell Staining:

Dilute the Oxazole Blue stock solution to a final working concentration of 1-5 µM in PBS.

Add the Oxazole Blue working solution to the cells and incubate for 5-15 minutes at room

temperature, protected from light.

Wash the cells twice with PBS.

(Optional) Fixation:

Note: LysoTracker probes are generally not fixable.[1] Proceed with live-cell imaging.

Imaging:

Mount the coverslips for live-cell imaging.

Visualize Oxazole Blue using a DAPI filter set.

Visualize LysoTracker Green DND-26 using a FITC filter set.
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Protocol 2.3: Co-staining of Dead Cells and
Endoplasmic Reticulum
Objective: To visualize dead cells (blue) and the endoplasmic reticulum (red).

Materials:

Cells cultured on coverslips

Oxazole Blue (PO-PRO™-1), 1 mM in DMSO

ER-Tracker Red (BODIPY™ TR Glibenclamide), 1 mM in DMSO

Culture medium or Hank's Balanced Salt Solution (HBSS)

PBS

4% Paraformaldehyde (optional, for fixation)

Fluorescence microscope with DAPI and TRITC/RFP filter sets

Procedure:

ER Staining:

Dilute the ER-Tracker Red stock solution to a final working concentration of approximately

1 µM in pre-warmed HBSS or serum-free medium.

Remove the culture medium and add the ER-Tracker Red working solution.

Incubate for 15-30 minutes at 37°C.

Replace the staining solution with fresh, probe-free medium.

Dead Cell Staining:

Dilute the Oxazole Blue stock solution to a final working concentration of 1-5 µM in PBS.
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Add the Oxazole Blue working solution to the cells and incubate for 5-15 minutes at room

temperature, protected from light.

Wash the cells twice with PBS.

(Optional) Fixation:

ER-Tracker Red staining is partially retained after formaldehyde fixation.

Incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Imaging:

Mount the coverslips on microscope slides.

Visualize Oxazole Blue using a DAPI filter set.

Visualize ER-Tracker Red using a TRITC or RFP filter set (Excitation: ~560/40 nm,

Emission: ~630/75 nm).

Concluding Remarks
The protocols outlined in these application notes demonstrate the versatility of Oxazole blue
as a probe for multiplex fluorescence analysis. By carefully selecting spectrally compatible

fluorescent probes and optimizing staining conditions, researchers can gain valuable insights

into the spatial and functional relationships between cell viability and various cellular

processes. It is recommended that for each new cell type and experimental condition, staining

concentrations and incubation times be optimized to achieve the best signal-to-noise ratio.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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